4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide
CAS No.:
Cat. No.: VC14773301
Molecular Formula: C24H27N3O3
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N3O3 |
|---|---|
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide |
| Standard InChI | InChI=1S/C24H27N3O3/c1-30-18-7-8-21-19(15-18)20-16-27(14-12-22(20)26-21)24(29)10-9-23(28)25-13-11-17-5-3-2-4-6-17/h2-8,15,26H,9-14,16H2,1H3,(H,25,28) |
| Standard InChI Key | WCSGBCISJPMJBW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NCCC4=CC=CC=C4 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions. Common methods might include:
-
Amidation Reactions: Forming the amide bond between the butanoyl chloride and the phenylethylamine.
-
Pyridoindole Formation: This could involve cyclization reactions to form the indole ring, followed by methoxylation.
textExample Synthesis Steps: 1. Formation of Pyridoindole Core - Cyclization of appropriate precursors to form the indole ring. - Methoxylation to introduce the methoxy group. 2. Amidation - Reaction of butanoyl chloride with 2-phenylethylamine to form the butanamide moiety. 3. Coupling - Coupling the pyridoindole core with the butanamide moiety.
Biological Activities and Potential Applications
While specific biological data for 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide is not available, compounds with similar structures (e.g., pyridoindoles) have shown potential in various pharmacological areas, such as neuroprotection and modulation of neurotransmitter systems .
Table: Potential Biological Activities of Similar Compounds
| Compound Type | Biological Activity | Potential Applications |
|---|---|---|
| Pyridoindoles | Neuroprotection, modulation of neurotransmitter systems | CNS disorders, neurodegenerative diseases |
| Indole Derivatives | Antimicrobial, anticancer activities | Infectious diseases, oncology |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume